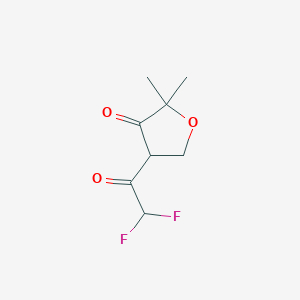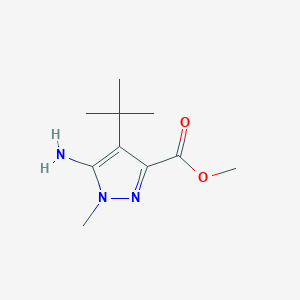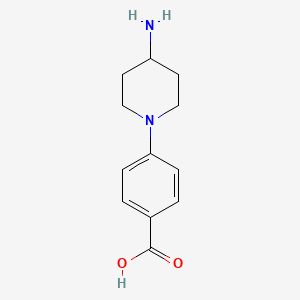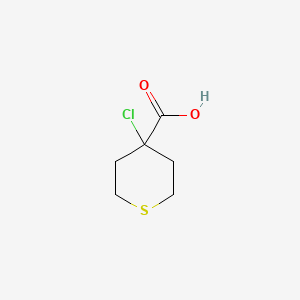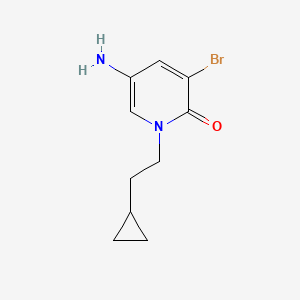
1-(2,3-Dichloro-4-hydroxyphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dichloro-4-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H8Cl2O2 and a molecular weight of 219.06 g/mol . This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenyl ring, along with a propanone group. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(2,3-Dichloro-4-hydroxyphenyl)propan-1-one typically involves a Friedel-Crafts acylation reaction. The general procedure includes the reaction of 2,3-dichlorophenol with propionyl chloride in the presence of aluminum chloride (AlCl3) as a catalyst in carbon disulfide (CS2) solvent . The reaction mixture is refluxed, and the product is purified through flash column chromatography.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis likely follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
1-(2,3-Dichloro-4-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like NaBH4, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2,3-Dichloro-4-hydroxyphenyl)propan-1-one is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore for developing new therapeutic agents.
Industry: It is employed in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dichloro-4-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbonyl groups play crucial roles in binding to these targets, influencing their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(2,3-Dichloro-4-hydroxyphenyl)propan-1-one can be compared with similar compounds like:
1-(4-Hydroxyphenyl)propan-1-one: This compound lacks the chlorine atoms, resulting in different reactivity and applications.
1-(3,4-Dihydroxyphenyl)propan-2-one: The presence of an additional hydroxyl group and a different position of the carbonyl group alters its chemical properties and uses.
Propriétés
Formule moléculaire |
C9H8Cl2O2 |
|---|---|
Poids moléculaire |
219.06 g/mol |
Nom IUPAC |
1-(2,3-dichloro-4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H8Cl2O2/c1-2-6(12)5-3-4-7(13)9(11)8(5)10/h3-4,13H,2H2,1H3 |
Clé InChI |
RMXOJYNNVIQETD-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C(=C(C=C1)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


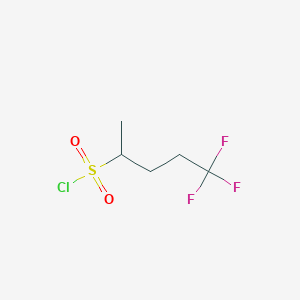
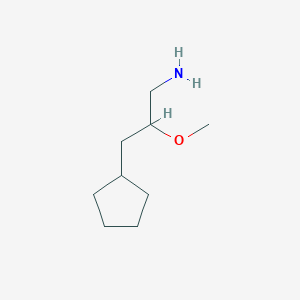

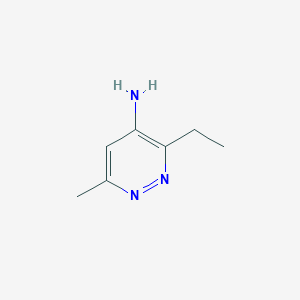
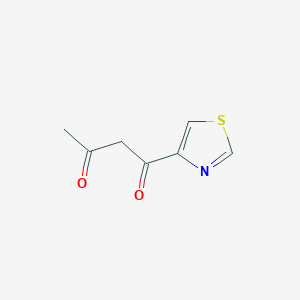
![4-[(Thian-3-yl)amino]cyclohexan-1-ol](/img/structure/B13320479.png)
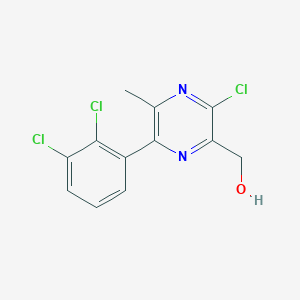
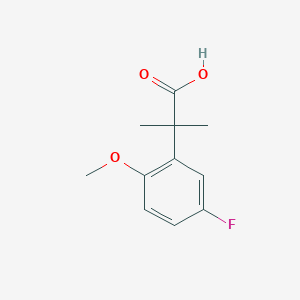
![Methyl 5-bromobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B13320508.png)
